2,6-Dimethyl-D-tyrosine
CAS No.: 136771-16-9
Cat. No.: VC3748975
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136771-16-9 |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |
Standard InChI | InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 |
Standard InChI Key | LSNDLIKCFHLFKO-SNVBAGLBSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O |
SMILES | CC1=CC(=CC(=C1CC(C(=O)O)N)C)O |
Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)O)N)C)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2,6-Dimethyl-D-tyrosine is identified by several names in scientific literature. Its IUPAC name is (R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid . It has a CAS registry number of 136771-16-9, which distinguishes it from its racemic mixture counterpart . The compound is also known by condensed notations in peptide chemistry, such as H-D-Tyr(2,6-diMe)-OH, which reflects its structure and configuration .
Molecular Structure
The compound possesses an aromatic ring with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4. The side chain attaches to an amino acid backbone with D-configuration, distinguishing it from its L-isomer counterpart. This specific stereochemistry plays a crucial role in its biological activity and receptor binding properties .
Structural Element | Description |
---|---|
Molecular Formula | C₁₁H₁₅NO₃ |
Molecular Weight | 209.24 g/mol |
Core Structure | D-tyrosine with 2,6-dimethyl substitution on the aromatic ring |
Configuration | D-isomer (R-configuration at the α-carbon) |
Functional Groups | Hydroxyl (aromatic), carboxyl, amine, methyl (×2) |
Physical and Chemical Properties
Physicochemical Characteristics
2,6-Dimethyl-D-tyrosine exhibits specific physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound has a calculated density of 1.242 g/cm³ and a high boiling point of 412.8°C at 760 mmHg, indicating strong intermolecular forces likely due to hydrogen bonding potential of the hydroxyl, carboxyl, and amino groups . Its flash point is reported to be 203.4°C, suggesting relatively low flammability under normal conditions .
Spectroscopic and Analytical Properties
The compound can be identified and characterized using various spectroscopic techniques. Its structure verification typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The presence of specific functional groups creates characteristic signals that aid in its identification and purity assessment .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2,6-Dimethyl-D-tyrosine typically begins with appropriate precursors that already contain the dimethylated aromatic ring structure. A common starting material is 4-hydroxy-2,6-dimethylbenzaldehyde, which undergoes aldol condensation with glycine to form an α,β-unsaturated intermediate. This intermediate then undergoes reduction followed by amination to introduce the amino group, forming the final product with the appropriate stereochemistry.
The stereoselectivity during synthesis is crucial to obtain the pure D-isomer rather than a racemic mixture. This may involve either stereoselective synthesis approaches or resolution methods to separate the D-isomer from its enantiomer if a racemic mixture is initially produced.
Industrial Production Considerations
For larger-scale production, the synthetic process may be optimized through the use of catalysts and controlled reaction conditions. Purification techniques such as recrystallization, chromatography, or selective crystallization are employed to ensure high purity of the final product. The storage recommendations suggest maintaining the compound at 2-8°C to preserve its stability .
Biological Activity and Applications
Opioid Receptor Interactions
One of the most significant aspects of 2,6-Dimethyl-D-tyrosine is its enhanced binding affinity for opioid receptors. The structural modifications compared to standard tyrosine allow for improved interactions with these receptors, particularly the μ-opioid receptor subtype. Research has shown that incorporating this compound into peptide structures significantly enhances their pharmacological properties .
The L-isomer of this compound (2,6-Dimethyl-L-tyrosine or Dmt) has been extensively studied for its opioid receptor interactions. It demonstrates high affinity binding and influences the functional bioactivity of opioid peptides. When incorporated into peptide structures, it enhances receptor affinity, functional bioactivity, and in vivo analgesia .
Structure-Activity Relationships
Studies focusing on structure-activity relationships have revealed that the presence of methyl groups at positions 2 and 6 of the aromatic ring significantly improves binding to opioid receptors. This structural modification creates a more favorable interaction environment within the receptor binding pocket, potentially through enhanced hydrophobic interactions or steric effects that position the molecule optimally for binding .
Compound | μ-Receptor Affinity (Ki) | Activity Profile | Reference |
---|---|---|---|
H-Dmt-NH-CH₃ | 7.45 nM | Partial μ-opioid agonism (Emax=66.6%) | |
Morphine (reference) | ~7.5 nM | Full μ-opioid agonism |
Current Research and Future Directions
Ongoing Research
Current research involving 2,6-Dimethyl-D-tyrosine focuses on developing peptide-based analgesics with improved properties over traditional opioids. Researchers are investigating various peptide sequences containing this modified amino acid to optimize receptor selectivity, reduce side effects, and enhance therapeutic efficacy .
Elemental analysis has been conducted on various peptide compounds containing 2,6-dimethyl-tyrosine derivatives, confirming their chemical composition and purity . These analyses provide essential data for structure verification and quality control in the synthesis of these compounds.
Future Prospects
The unique properties of 2,6-Dimethyl-D-tyrosine suggest several promising directions for future research:
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Development of novel pain management medications with reduced side effects
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Creation of peptide therapeutics with enhanced stability and bioavailability
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Investigation of structure modifications to further improve receptor selectivity
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Exploration of potential applications beyond analgesia, such as in the treatment of addiction or mood disorders
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